Ethyltriphenylphosphonium bromide

Catalog No.
S703700
CAS No.
1530-32-1
M.F
C₂₀H₂₀BrP
M. Wt
371.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyltriphenylphosphonium bromide

CAS Number

1530-32-1

Product Name

Ethyltriphenylphosphonium bromide

IUPAC Name

ethyl(triphenyl)phosphanium;bromide

Molecular Formula

C₂₀H₂₀BrP

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1

InChI Key

JHYNXXDQQHTCHJ-UHFFFAOYSA-M

SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

TEP; TEP (onium compound); Triphenylethylphosphonium Bromide;

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Precursor for C-C Bond Formation

One of the main applications of ETPB in scientific research is its use as a reactant in the formation of carbon-carbon (C-C) bonds. This process is often achieved through a reaction known as the Horner-Wadsworth-Emmons (HWE) olefination. During HWE olefination, ETPB acts as a phosphonium ylide donor, which is a key component responsible for the formation of the new C-C bond []. This reaction is valuable in organic synthesis because it allows for the creation of a variety of complex organic molecules with precise control over the location of the new double bond.

Here are some examples of research where ETPB is used in HWE olefination:

  • Synthesis of D-amino acids from L-cysteine-derived thiazolidines [].
  • Construction of the WXYZA' domain of maitotoxin, a potent marine toxin.

Other Potential Applications

While HWE olefination is the most established application of ETPB in research, there are a few other potential uses being explored. The positively charged phosphonium group (P+) of ETPB can interact with various negatively charged molecules, making it a potential candidate for:

  • Material Science: ETPB's ability to interact with specific anions might be useful in the development of new materials with tailored properties [].
  • Medicinal Chemistry: The phosphonium group can be used to modify the properties of drugs, potentially improving their delivery or targeting specific cells.

Ethyltriphenylphosphonium bromide is a quaternary ammonium salt with the chemical formula C20_{20}H20_{20}BrP. It is characterized by a positively charged phosphonium ion and a bromide counterion. This compound is known for its stability and solubility in organic solvents, making it valuable in various

ETP is considered a hazardous material. Here are some key safety points:

  • Acute Toxicity: Harmful if swallowed [].
  • Environmental Hazard: Toxic to aquatic life with long lasting effects [].
  • Precautionary Measures: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling ETP [].
  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials [].

  • Wittig Reaction: It acts as a reagent in synthesizing alkenes from aldehydes or ketones by forming an alkene through the reaction of the phosphonium salt with a carbonyl compound.
  • Aldol Reactions: This compound can be employed to synthesize complex molecules like Leiodolide A through aldol condensation reactions .
  • Synthesis of D-amino Acids: It is utilized in the conversion of L-cysteine-derived thiazolidines to D-amino acids, showcasing its versatility in organic synthesis .

Ethyltriphenylphosphonium bromide can be synthesized through various methods:

  • Reaction of Triphenylphosphine with Ethyl Bromide: The most common method involves reacting triphenylphosphine with ethyl bromide in a suitable solvent, such as benzene, at elevated temperatures (approximately 135 °C). This reaction typically yields high purity and good yields of the desired phosphonium salt .
  • Crystallization: Following synthesis, recrystallization from water or another solvent may be employed to purify the compound further.

Ethyltriphenylphosphonium bromide finds numerous applications in organic chemistry:

  • Phase-Transfer Catalyst: It enhances the efficiency of reactions involving reactants in different phases, such as solid-liquid or liquid-liquid systems.
  • Organic Synthesis: The compound is used in various synthetic pathways, including the preparation of pharmaceuticals and agrochemicals.
  • Material Science: Its properties make it suitable for applications in developing new materials and coatings.

Interaction studies involving ethyltriphenylphosphonium bromide focus on its role as a catalyst and its interactions with various substrates in organic reactions. Its ability to facilitate phase transfer significantly affects reaction kinetics and product formation. While specific studies on its interactions at a molecular level are sparse, its general behavior as a catalyst has been well-documented.

Ethyltriphenylphosphonium bromide belongs to a broader class of phosphonium salts that exhibit similar properties but differ in their substituents. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Features
Triphenylphosphonium BromideThree phenyl groups attached to phosphorusCommonly used as a reagent but less versatile than ethyl derivative
Methyltriphenylphosphonium BromideOne methyl group instead of ethylGenerally less sterically hindered, affecting reactivity
Benzyltriphenylphosphonium BromideBenzyl group replacing ethylExhibits different solubility properties compared to ethyl derivative

Ethyltriphenylphosphonium bromide is unique due to its balance between steric hindrance and reactivity, making it particularly effective in phase-transfer catalysis and organic synthesis compared to its counterparts.

UNII

R85V84UL5V

GHS Hazard Statements

Aggregated GHS information provided by 452 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 452 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 446 of 452 companies with hazard statement code(s):;
H301 (31.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (68.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (64.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (78.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (43.27%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (51.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (32.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (52.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1530-32-1

Wikipedia

Bromide (1:1)ethyltriphenyl-phosphonium

General Manufacturing Information

Phosphonium, ethyltriphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types